molecular formula C26H26N4O3S B2962392 N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242858-29-2

N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2962392
CAS No.: 1242858-29-2
M. Wt: 474.58
InChI Key: UZFLVCUWWXXNEY-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system combining thiophene and pyrimidine rings.
  • A piperidine-3-carboxamide moiety at position 2 of the core, linked to a 4-methoxybenzyl group via the amide nitrogen.
  • A phenyl substituent at position 7 of the thienopyrimidine ring.

The 4-methoxybenzyl group may enhance solubility, while the phenyl substituent could influence steric interactions with target proteins.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-20-11-9-17(10-12-20)14-27-24(31)19-8-5-13-30(15-19)26-28-22-21(18-6-3-2-4-7-18)16-34-23(22)25(32)29-26/h2-4,6-7,9-12,16,19H,5,8,13-15H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLVCUWWXXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the piperidine moiety and the methoxybenzyl group contributes to its unique properties. The following table summarizes key structural features:

Component Description
Core Structure Thieno[3,2-d]pyrimidine
Substituents 4-Methoxybenzyl, phenyl, carboxamide
Molecular Formula C20H22N4O3S
Molecular Weight 382.48 g/mol

Antibacterial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cellular processes.

Anticancer Activity

Thienopyrimidines have also been investigated for their anticancer potential. The structure-activity relationship studies suggest that modifications on the thieno[3,2-d]pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

Enzyme Inhibition

The compound is hypothesized to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a related study, compounds with similar structures displayed strong inhibitory effects on AChE with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A synthesized derivative of thienopyrimidine was tested against a panel of bacterial strains. Results indicated an IC50 value of 2.14 µM against Bacillus subtilis, showcasing its potential as a lead compound for antibiotic development .
  • Cytotoxicity Testing : In vitro studies on cancer cell lines revealed that modifications to the thieno[3,2-d]pyrimidine structure could lead to enhanced cytotoxic effects, with some derivatives achieving over 80% cell death at concentrations below 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

  • Substituent Positioning : The placement of methoxy and phenyl groups can significantly affect binding affinity to biological targets.
  • Ring Modifications : Alterations in the thienopyrimidine ring system can enhance or diminish biological activity.

Summary of SAR Findings

Modification Effect on Activity
Methoxy group at para positionIncreased lipophilicity and binding affinity
Phenyl substitutionEnhanced cytotoxicity against cancer cells
Piperidine moietyImproved enzyme inhibition potential

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[3,2-d]Pyrimidine Derivatives

N-(2,4-Difluorobenzyl)-1-[7-(3-Methylphenyl)-4-Oxo-1,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]-4-Piperidinecarboxamide
  • Core: Identical thieno[3,2-d]pyrimidin-4-one.
  • Key Differences: Benzyl Substituent: 2,4-Difluorobenzyl vs. 4-methoxybenzyl. Position 7 Substituent: 3-Methylphenyl vs. phenyl. The methyl group may increase hydrophobicity and steric bulk, affecting target binding.
  • Implications : The difluorobenzyl group might improve selectivity for hydrophobic binding pockets, while the methylphenyl could alter pharmacokinetics.
3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamide
  • Core: Thieno[2,3-d]pyrimidine (positional isomer of the target compound).
  • Key Differences :
    • Oxo/Thioxo Groups : A thioxo group at position 2 replaces the oxo group, altering hydrogen-bonding capacity.
    • Substituents : A phenyl group at position 6 and a methyl group at position 3.
  • Implications: The thieno[2,3-d] scaffold and thioxo group may reduce planarity, impacting DNA intercalation or enzyme inhibition.

Piperidine-Carboxamide Derivatives

4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(3,4-Dimethoxyphenyl)Piperidine-1-Carboxamide
  • Core: Benzodiazol-2-one instead of thienopyrimidinone.
  • Dimethoxyphenyl Group: Enhances electron-donating effects compared to 4-methoxybenzyl.
  • Implications: The benzodiazole core may target different enzymes (e.g., proteases or phosphatases) compared to thienopyrimidines.
4-Methoxybenzyl 3-((3-(4-(3-Acetamidophenyl)Piperidin-1-yl)Propyl)Carbamoyl)-4-(3,4-Difluorophenyl)-6-(Methoxymethyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
  • Core: Tetrahydropyrimidine-5-carboxylate, distinct from the fused thienopyrimidine.
  • Key Similarities: 4-Methoxybenzyl Group: Shared with the target compound, suggesting a role in solubility or transport.
  • Implications : The carboxylate ester and methoxymethyl groups may increase polarity, altering bioavailability.

Pyrimido[4,5-d]Pyrimidinone Derivatives

N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-8,9-Dihydro-5H-Dipyrimido[1,2-a:4',5'-d]Pyrimidin-11(7H)-yl)Phenyl)Acrylamide
  • Core: Pyrimido[4,5-d]pyrimidinone, a tricyclic system.
  • Key Differences :
    • Acrylamide Linker : Introduces electrophilic reactivity for covalent binding.
    • 4-Methylpiperazine : Enhances basicity and solubility compared to the target’s piperidine-carboxamide.
  • Implications : The tricyclic core and acrylamide group suggest kinase or protease inhibition mechanisms distinct from the target compound.

Comparative Data Table

Compound Name Core Structure R1 (Benzyl) R2 (Position 7) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methoxybenzyl Phenyl ~453.5 (calculated) Piperidine-3-carboxamide -
Compound Thieno[3,2-d]pyrimidin-4-one 2,4-Difluorobenzyl 3-Methylphenyl ~495.5 (estimated) Difluoro, Methyl
Compound Thieno[2,3-d]pyrimidin-4-one Phenyl Methyl, Thioxo ~370.4 (calculated) Thioxo, Methyl
Compound Benzodiazol-2-one 3,4-Dimethoxyphenyl Bromo 458.10 (HRMS) Bromo, Dimethoxy

Research Findings and Implications

  • Substituent Effects :
    • Electron-Donating Groups (e.g., 4-methoxybenzyl) : Improve solubility but may reduce membrane permeability compared to halogenated analogs .
    • Halogenation (e.g., 2,4-difluorobenzyl) : Enhances metabolic stability and target affinity via halogen bonding .
  • Core Modifications: Thieno[3,2-d]pyrimidinones exhibit greater planarity than benzodiazoles, favoring intercalation or ATP-binding pocket interactions .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (e.g., acetic acid/n-butanol-mediated cyclization), but yields and purity depend on substituent reactivity .

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